methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate
Description
Structural Definition and IUPAC Nomenclature
Methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate is a heterocyclic organic compound characterized by its unique molecular architecture combining a triazole ring system with an acrylate functional group. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the designation "(2Z)" indicates the geometric configuration of the double bond in the acrylate portion, with the triazole substituent and the carboxylate group positioned on the same side of the double bond. The complete IUPAC name is methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)-2-propenoate, which precisely describes the molecular connectivity and stereochemistry.
The structural framework consists of a five-membered 1,2,4-triazole ring bearing an amino group at the 5-position and connected to a methyl acrylate moiety through the 3-position of the triazole ring. This specific connectivity pattern creates a conjugated system that extends from the triazole ring through the double bond to the ester carbonyl group, influencing the compound's electronic properties and chemical reactivity. The amino group on the triazole ring serves as both a hydrogen bond donor and acceptor, while the ester functionality provides additional sites for chemical modification and intermolecular interactions.
The compound is assigned the Chemical Abstracts Service registry number 1379821-54-1, which serves as its unique identifier in chemical databases and literature. The molecular structure can be represented by various chemical notation systems, including the Simplified Molecular Input Line Entry System notation and International Chemical Identifier codes, which facilitate computational analysis and database searches. These standardized representations ensure precise communication of the compound's structure across different scientific platforms and research contexts.
Physical Properties and Molecular Characteristics
The molecular formula of this compound is C₆H₈N₄O₂, indicating a composition of six carbon atoms, eight hydrogen atoms, four nitrogen atoms, and two oxygen atoms. The molecular weight is precisely 168.16 grams per mole, placing it within the range of small organic molecules suitable for various synthetic and biological applications. This molecular weight suggests favorable properties for membrane permeability and bioavailability, characteristics that are important for potential pharmaceutical applications.
The compound's molecular geometry is influenced by the planar nature of both the triazole ring and the acrylate moiety, creating an extended conjugated system that affects its electronic properties. The 1,2,4-triazole ring exhibits aromaticity with carbon-nitrogen and nitrogen-nitrogen bond distances falling within the narrow range of 132-136 picometers, consistent with delocalized π-electron systems. The presence of the amino group introduces additional electronic density to the triazole ring, potentially affecting the compound's nucleophilic and electrophilic reaction sites.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₈N₄O₂ | |
| Molecular Weight | 168.16 g/mol | |
| CAS Registry Number | 1379821-54-1 | |
| IUPAC Name | methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)-2-propenoate |
The compound's physicochemical properties are significantly influenced by the presence of multiple nitrogen atoms and the conjugated system extending across the molecule. The triazole ring contributes to the compound's polarity and hydrogen bonding capacity, while the methyl ester group provides lipophilic character that can influence solubility and membrane permeability. The geometric isomerism designated by the (2Z) configuration affects the spatial arrangement of functional groups, potentially influencing intermolecular interactions and biological activity.
Chemical Classification and Heterocyclic Framework
This compound belongs to the broad classification of heterocyclic organic compounds, specifically within the triazole family of nitrogen-containing aromatic systems. The compound is characterized as a substituted 1,2,4-triazole derivative, which places it among the important five-membered heterocycles that have found extensive applications in medicinal chemistry and materials science. The 1,2,4-triazole core structure consists of a five-membered ring containing three nitrogen atoms and two carbon atoms arranged in a specific pattern that confers unique electronic and chemical properties.
The heterocyclic framework of the 1,2,4-triazole ring system exhibits both electrophilic and nucleophilic substitution reactivity due to the electron-rich nature of the nitrogen atoms and the π-deficient character of the carbon atoms. The amino substituent at the 5-position of the triazole ring enhances the electron density of the heterocyclic system, making it more nucleophilic and potentially increasing its affinity for electrophilic reaction centers. This electronic environment is particularly important for understanding the compound's reactivity patterns and potential interactions with biological targets.
The acrylate portion of the molecule places this compound within the broader category of α,β-unsaturated esters, which are known for their versatility in organic synthesis and polymer chemistry. The conjugation between the triazole ring and the acrylate double bond creates an extended π-electron system that can participate in various chemical transformations, including cycloaddition reactions, nucleophilic additions, and radical polymerization processes. This dual functionality makes the compound valuable as a synthetic intermediate and as a monomer for specialized polymer applications.
The amphoteric nature of the triazole ring system allows the compound to act as both a proton donor and acceptor, with the amino group providing additional hydrogen bonding capabilities. This characteristic is particularly relevant for medicinal chemistry applications, where hydrogen bonding interactions play crucial roles in drug-target recognition and binding affinity. The combination of hydrogen bond donor and acceptor sites within a single molecule enhances the compound's potential for forming stable complexes with biological macromolecules.
Historical Context in Triazole Chemistry Research
The development of triazole chemistry traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered ring system containing three nitrogen atoms. This foundational discovery established the basis for subsequent research into triazole derivatives, leading to the recognition of their unique chemical properties and potential applications in various fields. The specific compound this compound represents a more recent development in triazole chemistry, combining classical heterocyclic synthesis with modern approaches to functional group incorporation.
The historical significance of 1,2,4-triazole derivatives became particularly apparent following the discovery of their antifungal properties in 1944, which led to the development of important pharmaceutical agents such as fluconazole and itraconazole. These discoveries demonstrated the therapeutic potential of triazole-containing compounds and stimulated extensive research into structure-activity relationships within this chemical class. The evolution of triazole chemistry has been characterized by the continuous development of new synthetic methodologies and the exploration of novel substitution patterns that enhance biological activity and chemical stability.
The synthesis of amino-substituted triazole derivatives, including compounds related to this compound, has been facilitated by the development of efficient synthetic routes such as the Einhorn-Brunner reaction and the Pellizzari reaction. These methodologies have enabled chemists to access a wide variety of triazole derivatives with different substitution patterns and functional group combinations. The ability to introduce acrylate functionality into triazole systems represents a significant advancement in the field, providing access to compounds with enhanced synthetic versatility and potential for further chemical modification.
The recognition of triazoles as privileged scaffolds in medicinal chemistry has driven continuous research into their physicochemical properties and biological activities. Studies have revealed that triazole rings exhibit distinctive characteristics such as weak basicity, various dipole moments, and significant hydrogen bonding capabilities, which contribute to their effectiveness as pharmacophores. The development of compounds like this compound reflects the ongoing efforts to combine these favorable properties with additional functional groups that can enhance selectivity and potency.
Significance in Organic and Medicinal Chemistry
This compound occupies a significant position in contemporary organic chemistry due to its potential as a versatile synthetic building block and its relevance to medicinal chemistry applications. The compound's unique structural features make it particularly valuable for the construction of more complex molecular architectures through various chemical transformations, including nucleophilic additions, cycloaddition reactions, and coupling processes. The presence of multiple reactive sites within the molecule allows for selective functionalization strategies that can lead to diverse chemical libraries for biological screening and materials development.
In the context of medicinal chemistry, triazole-containing compounds have demonstrated remarkable therapeutic potential across a wide range of biological targets and disease conditions. The specific combination of the amino-substituted triazole ring with the acrylate functionality in this compound provides opportunities for the development of novel pharmaceutical agents with enhanced pharmacological profiles. The triazole ring system contributes to metabolic stability and improved pharmacokinetic properties, while the acrylate moiety offers possibilities for covalent interactions with biological targets or for prodrug strategies.
The significance of this compound extends to its potential applications in polymer chemistry and materials science, where the acrylate functionality can serve as a polymerizable unit for the creation of specialized polymers with triazole-containing side chains. Such polymers may exhibit unique properties related to metal coordination, hydrogen bonding, and electronic conductivity, making them valuable for advanced materials applications. The amino group on the triazole ring provides additional opportunities for post-polymerization modification and cross-linking reactions.
Research into triazole derivatives has revealed their importance as bioisosteres for various functional groups commonly found in pharmaceutically active compounds. The ability of triazoles to mimic the electronic and geometric properties of other heterocycles while providing enhanced metabolic stability makes them attractive replacements in drug design strategies. This compound exemplifies this concept by combining triazole bioisosterism with the reactivity of unsaturated esters, potentially leading to compounds with improved therapeutic indices.
Properties
IUPAC Name |
methyl (Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H3,7,8,9,10)/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOWMEUCNCAWSD-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of methyl acrylate with 5-amino-1H-1,2,4-triazole in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted triazole compounds.
Scientific Research Applications
Synthesis Pathways
- Direct Michael Addition : The compound can be synthesized via a Michael addition reaction between methyl acrylate and 5-amino-1H-1,2,4-triazole.
- Alternative Routes : Other synthetic routes involve the use of different coupling agents or catalysts to enhance yield and purity.
The biological activities of methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate have been investigated in several studies, highlighting its potential as an anticancer agent and its role in agricultural applications.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance:
- A study demonstrated that related triazole derivatives showed promising results against various cancer cell lines with IC50 values ranging from 1.9 to 7.52 µg/mL .
- The National Cancer Institute (NCI) has evaluated similar compounds for their antitumor activity, revealing effective growth inhibition in human tumor cells .
Agrochemical Applications
This compound also shows potential as an agrochemical:
- Triazole derivatives are known for their fungicidal properties and can be utilized in crop protection against fungal diseases .
Case Studies
Several case studies have been conducted to assess the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism by which methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,2,4-Triazole Core
Key Observations :
- Functional Group Impact : Acrylate esters (as in the target compound) may offer greater hydrolytic stability compared to propanamides, which are prone to enzymatic cleavage in biological systems .
Tautomerism and Structural Dynamics
The 1,2,4-triazole ring exhibits annular tautomerism, with proton shifts between N-1, N-2, and N-4 positions. For example:
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides adopt tautomeric forms 2, 2’, and 2” in solution, confirmed by NMR signal broadening and X-ray crystallography .
- This compound likely undergoes similar tautomerism, influencing its reactivity and binding modes in biological systems.
Biological Activity
Methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
- Chemical Formula : C₇H₈N₄O₂
- Molecular Weight : 168.16 g/mol
- CAS Number : 50989155
The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Studies have shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .
Summary of Antimicrobial Testing
| Compound | MIC (μM) | MBC (μM) | Activity against Bacteria |
|---|---|---|---|
| This compound | TBD | TBD | Various strains tested |
| Compound 5d | 37.9–113.8 | 57.8–118.3 | MRSA, E. coli |
| Compound 5g | TBD | TBD | Broad-spectrum activity |
Anticancer Activity
The presence of the triazole nucleus has been linked to anticancer properties. Research on acridinyl ligands containing triazoles showed 60–97% inhibition of cell growth across multiple cancer cell lines . The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Case Study: Anticancer Effects
In a study evaluating various triazole derivatives against the NCI-60 cancer cell panel:
| Compound | % Growth Inhibition | Mechanism of Action |
|---|---|---|
| This compound | TBD | Apoptosis induction |
| Acridinyl Ligand 8 | 60–97% | Telomerase inhibition |
Synthesis
The synthesis of this compound can be achieved through various pathways involving nucleophilic substitutions and microwave irradiation techniques. Recent advancements have streamlined the process to enhance yield and purity .
Synthetic Pathway Overview
- Starting Materials : Succinic anhydride, aminoguanidine hydrochloride.
- Reagents : Aliphatic amines (primary and secondary).
- Methodology : Microwave-assisted synthesis to facilitate rapid reaction times and improved product yields.
Q & A
Q. What are the recommended synthetic routes for methyl (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)acrylate, and how can purity be optimized?
A common approach involves condensation reactions between 5-amino-1H-1,2,4-triazole derivatives and acrylate precursors under reflux conditions. For example, details a similar synthesis using dry DMF and KOH with dropwise addition of reactants in an ice bath, followed by column chromatography (silica gel, hexane/EtOAc) for purification . Purity optimization may require adjusting reaction time (e.g., 48 hours at 80°C) and acidification steps to precipitate impurities. Elemental analysis and HPLC are critical for verifying purity .
Q. What spectroscopic methods are essential for confirming the structure of this compound?
Proton nuclear magnetic resonance (¹H NMR) is indispensable for confirming the Z-configuration of the acrylate group, as evidenced by coupling constants (J ≈ 10–12 Hz for trans-olefins vs. J < 10 Hz for cis/isoforms). Infrared (IR) spectroscopy can identify NH₂ and carbonyl stretches (e.g., 1650–1750 cm⁻¹ for acrylates). Mass spectrometry (MS) and elemental analysis (C, H, N) further validate molecular composition .
Q. How does the solubility profile of this compound influence experimental design?
The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) and poor solubility in water or hexane dictates reaction solvent choice and recrystallization methods. For instance, highlights recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Pre-solubility screening using Hansen solubility parameters is advised for reaction optimization.
Advanced Research Questions
Q. What strategies resolve contradictions in reported crystallographic data for Z/E isomerism in triazole-acrylate derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unequivocal structural confirmation. and emphasize SC-XRD’s role in resolving stereochemical ambiguities, such as distinguishing Z-isomers via dihedral angles and hydrogen-bonding patterns . If crystallinity is challenging, NOESY NMR can probe spatial proximity of protons across the double bond .
Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
Density functional theory (DFT) calculations can model electron density distributions, identifying reactive sites. For example, the acrylate’s β-carbon is electrophilic, while the triazole’s amino group may act as a nucleophile. Molecular docking studies (e.g., AutoDock Vina) further predict interactions with biological targets, such as enzyme active sites .
Q. What experimental controls are critical when studying its stability under varying pH and temperature?
Stability assays should include:
- pH buffers (2–12) to assess hydrolytic degradation.
- Thermogravimetric analysis (TGA) for thermal stability (e.g., notes COFs stable up to 500–600°C, suggesting triazole-acrylates may degrade above 200°C) .
- LC-MS monitoring of degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
Q. How can bioactivity studies differentiate between the compound’s direct effects and metabolic byproducts?
Use isotopically labeled analogs (e.g., ¹³C-acrylate) to track metabolic pathways via mass spectrometry. highlights the importance of synthesizing stable intermediates to isolate bioactive species . Concurrently, enzyme inhibition assays (e.g., Michaelis-Menten kinetics) with purified proteins can confirm direct interactions .
Methodological Challenges and Solutions
8. Addressing low yields in large-scale synthesis:
- Microwave-assisted synthesis reduces reaction time and improves yield (e.g., ’s 48-hour protocol could be shortened to 6–8 hours with microwave irradiation) .
- Flow chemistry enables precise control of stoichiometry and temperature, minimizing side reactions .
9. Resolving spectral overlaps in ¹H NMR:
- DEPT-135 and HSQC experiments differentiate NH₂ protons from solvent/residual peaks.
- Variable-temperature NMR reduces signal broadening caused by hydrogen bonding (e.g., –40°C in DMSO-d₆) .
10. Validating biological activity mechanisms:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
